molecular formula C18H12O4 B14742592 3-Benzoyl-6-phenyl-pyran-2,4-dione CAS No. 602-98-2

3-Benzoyl-6-phenyl-pyran-2,4-dione

Katalognummer: B14742592
CAS-Nummer: 602-98-2
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: PWKVTTYAAUTDHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-6-phenyl-pyran-2,4-dione is an organic compound with the molecular formula C18H12O4 It is a derivative of pyran and is characterized by the presence of benzoyl and phenyl groups attached to the pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-phenyl-pyran-2,4-dione typically involves the reaction of pyran derivatives with benzoyl chloride and phenyl groups under controlled conditions. One common method involves the acylation of pyran-2,4,6-trione with benzoyl chloride to yield the desired product . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoyl-6-phenyl-pyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-Benzoyl-6-phenyl-pyran-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Benzoyl-6-phenyl-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzoyl-4-hydroxy-6-phenyl-pyran-2,4-dione
  • 3-Benzoyl-6-phenyl-2H-pyran-2,4(3H)-dione

Uniqueness

3-Benzoyl-6-phenyl-pyran-2,4-dione is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

602-98-2

Molekularformel

C18H12O4

Molekulargewicht

292.3 g/mol

IUPAC-Name

3-benzoyl-6-phenylpyran-2,4-dione

InChI

InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(21)16(14)17(20)13-9-5-2-6-10-13/h1-11,16H

InChI-Schlüssel

PWKVTTYAAUTDHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)C(C(=O)O2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.